molecular formula C10H12BrN B1275804 2-(3-Bromophenyl)pyrrolidine CAS No. 383127-79-5

2-(3-Bromophenyl)pyrrolidine

Cat. No.: B1275804
CAS No.: 383127-79-5
M. Wt: 226.11 g/mol
InChI Key: FIRVFEHVSIYTIO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyrrolidine is an organic compound belonging to the pyrrolidine family, characterized by a brominated phenyl substituent at the third position. This structural feature imparts unique chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)pyrrolidine typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine under specific conditions. The process may include steps such as cyclization and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis starting from readily available precursors. The use of reagents like cyclopropylboronic acid and tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Cyclization: Catalysts such as palladium on carbon (Pd/C) may be employed.

Major Products: The major products formed from these reactions include substituted pyrrolidines and various cyclic derivatives .

Scientific Research Applications

2-(3-Bromophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways associated with disease processes .

Comparison with Similar Compounds

    2-(2-Bromophenyl)pyrrolidine: Shares a similar structure but with the bromine atom at the second position.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct biological activities.

Properties

IUPAC Name

2-(3-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRVFEHVSIYTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400796
Record name 2-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-79-5
Record name 2-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)pyrrolidine
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